molecular formula C15H15NO4 B6405560 3-Amino-5-(2,5-dimethoxyphenyl)benzoic acid, 95% CAS No. 1261905-78-5

3-Amino-5-(2,5-dimethoxyphenyl)benzoic acid, 95%

Cat. No. B6405560
CAS RN: 1261905-78-5
M. Wt: 273.28 g/mol
InChI Key: HVEPCAPCSORDJP-UHFFFAOYSA-N
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Description

3-Amino-5-(2,5-dimethoxyphenyl)benzoic acid (3-APBA) is an organic compound with a molecular formula of C13H14NO3. It is a white, crystalline solid and is highly soluble in water. 3-APBA is a widely used compound in the scientific research community due to its numerous applications in organic synthesis, biochemical and physiological studies.

Scientific Research Applications

3-Amino-5-(2,5-dimethoxyphenyl)benzoic acid, 95% has numerous applications in scientific research. It has been used as a reagent in a variety of organic synthesis reactions, including the synthesis of aryl halides, aryl sulfonates, and aryl ketones. It has also been used in the synthesis of a variety of biologically active compounds, such as antibiotics, hormones, and anti-cancer drugs. In addition, 3-Amino-5-(2,5-dimethoxyphenyl)benzoic acid, 95% has been used in the synthesis of fluorescent dyes and other compounds used in imaging studies.

Mechanism of Action

3-Amino-5-(2,5-dimethoxyphenyl)benzoic acid, 95% is an aromatic acid that acts as a proton acceptor in biochemical reactions. It is capable of forming hydrogen bonds with other molecules, which can facilitate the transfer of protons and other ions. In addition, 3-Amino-5-(2,5-dimethoxyphenyl)benzoic acid, 95% is capable of forming covalent bonds with other molecules, which can be used to stabilize complex structures.
Biochemical and Physiological Effects
3-Amino-5-(2,5-dimethoxyphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and other microorganisms. In addition, 3-Amino-5-(2,5-dimethoxyphenyl)benzoic acid, 95% has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates and other molecules. Furthermore, 3-Amino-5-(2,5-dimethoxyphenyl)benzoic acid, 95% has been used in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

3-Amino-5-(2,5-dimethoxyphenyl)benzoic acid, 95% has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available from chemical suppliers. In addition, it is highly soluble in water, making it easy to use in a variety of reactions. Furthermore, 3-Amino-5-(2,5-dimethoxyphenyl)benzoic acid, 95% is relatively stable and can be stored for long periods of time without degrading.
However, there are some limitations to using 3-Amino-5-(2,5-dimethoxyphenyl)benzoic acid, 95% in laboratory experiments. It is a relatively strong acid and can cause skin and eye irritation if not handled properly. In addition, 3-Amino-5-(2,5-dimethoxyphenyl)benzoic acid, 95% can react with other compounds to form potentially hazardous products. Therefore, it is important to take proper safety precautions when using 3-Amino-5-(2,5-dimethoxyphenyl)benzoic acid, 95% in laboratory experiments.

Future Directions

The potential future directions for 3-Amino-5-(2,5-dimethoxyphenyl)benzoic acid, 95% are numerous. It could be used in the synthesis of new drugs and other biologically active compounds. It could also be used to develop new imaging techniques for medical diagnoses. In addition, 3-Amino-5-(2,5-dimethoxyphenyl)benzoic acid, 95% could be used to develop new methods of controlling the growth of bacteria, fungi, and other microorganisms. Finally, 3-Amino-5-(2,5-dimethoxyphenyl)benzoic acid, 95% could be used to develop new treatments for various diseases, including cancer, diabetes, and Alzheimer's disease.

Synthesis Methods

3-Amino-5-(2,5-dimethoxyphenyl)benzoic acid, 95% can be synthesized through a variety of methods, including a Grignard reaction, a Wittig reaction, and a reaction between benzaldehyde and 2,5-dimethoxyaniline. The Grignard reaction involves the reaction of 3-Amino-5-(2,5-dimethoxyphenyl)benzoic acid, 95% with magnesium in an ether solvent to form a magnesium salt, which is then treated with hydrochloric acid to form 3-Amino-5-(2,5-dimethoxyphenyl)benzoic acid, 95%. The Wittig reaction involves the reaction of a phosphonium salt with 3-Amino-5-(2,5-dimethoxyphenyl)benzoic acid, 95% to form a ylide, which is then treated with a base to form 3-Amino-5-(2,5-dimethoxyphenyl)benzoic acid, 95%. The reaction between benzaldehyde and 2,5-dimethoxyaniline involves the reaction of the two compounds in an aqueous solution to form 3-Amino-5-(2,5-dimethoxyphenyl)benzoic acid, 95%.

properties

IUPAC Name

3-amino-5-(2,5-dimethoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-19-12-3-4-14(20-2)13(8-12)9-5-10(15(17)18)7-11(16)6-9/h3-8H,16H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEPCAPCSORDJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=CC(=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690817
Record name 5-Amino-2',5'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261905-78-5
Record name 5-Amino-2',5'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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